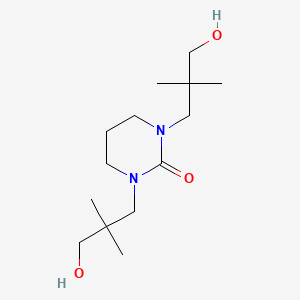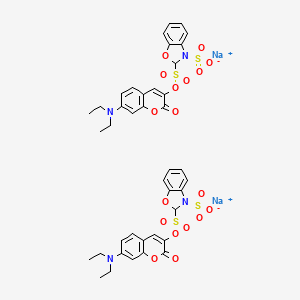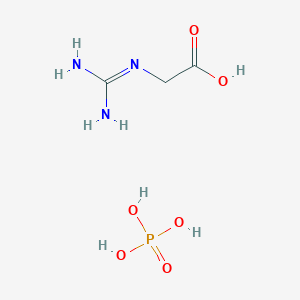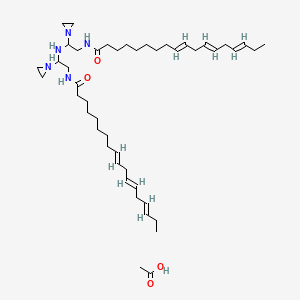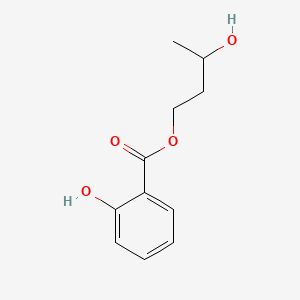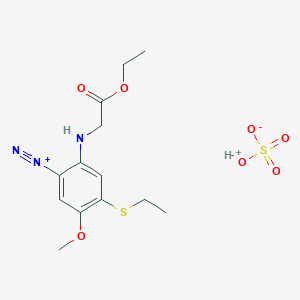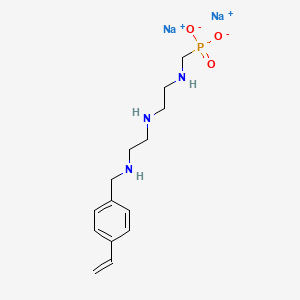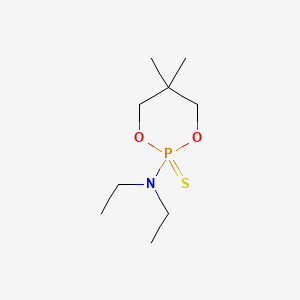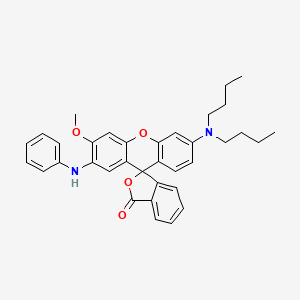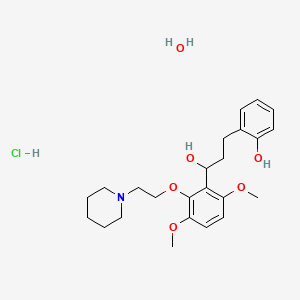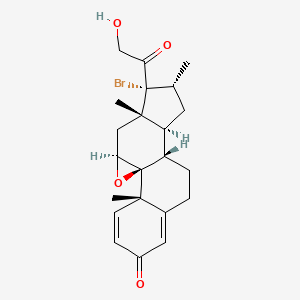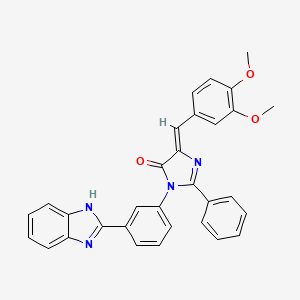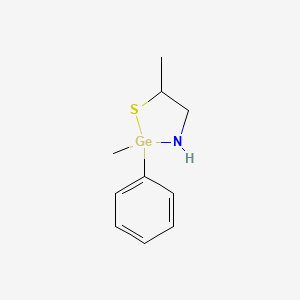
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine is an organogermanium compound that features a thiazole ring fused with a germanium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of phenylgermanium trichloride with 2,5-dimethylthiazole under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the germanium center.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The germanium atom may also play a role in modulating the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but contains a boron atom instead of germanium.
2,5-Dimethyl-2-phenyl-1,3,2-thiazole: Lacks the germanium atom, making it less versatile in certain applications.
Phenylgermanium trichloride: A precursor used in the synthesis of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine.
Uniqueness
This compound is unique due to the presence of both a thiazole ring and a germanium atom. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
84260-30-0 |
|---|---|
Molecular Formula |
C10H15GeNS |
Molecular Weight |
253.93 g/mol |
IUPAC Name |
2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNS/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
ZHMCBBCJYUHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN[Ge](S1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


